
6,7-Di-O-acetylsinococuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6,7-Di-O-acetylsinococuline involves the acetylation of sinococuline, a naturally occurring alkaloid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the 6 and 7 positions of the sinococuline molecule . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6,7-Di-O-acetylsinococuline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Di-O-acetylsinococuline involves the phosphorylation of p38 MAPK and dephosphorylation of CDC25B . This leads to the downregulation of cyclin B and phospho-CDC2, ultimately causing cell cycle arrest at the G2/M phase . Additionally, the compound induces apoptosis through p38 MAPK-independent pathways . These molecular targets and pathways highlight its potential as a targeted anticancer agent.
Comparison with Similar Compounds
6,7-Di-O-acetylsinococuline can be compared with other acetylated alkaloids such as:
6,7-Di-O-acetylcepharanthine: Similar in structure but differs in its biological activity and target pathways.
6,7-Di-O-acetylberberine: Another acetylated alkaloid with distinct pharmacological properties.
The uniqueness of this compound lies in its specific mechanism of action and its potential as a pathway-specific anticancer agent .
Properties
Molecular Formula |
C22H27NO7 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(1S,9S,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16-,20-,22-/m0/s1 |
InChI Key |
XAQZCUNTDGRIEM-AKUOHEDMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


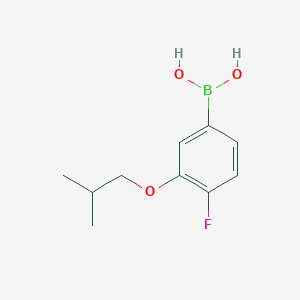
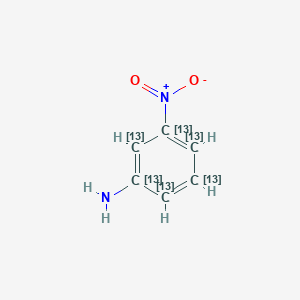
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
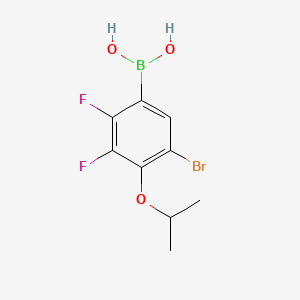
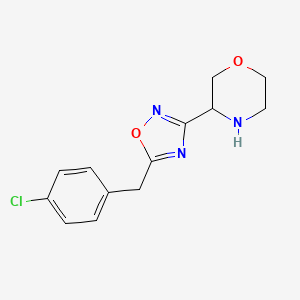


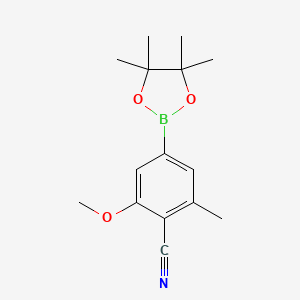
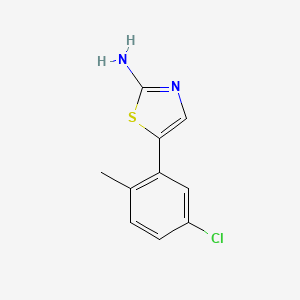
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
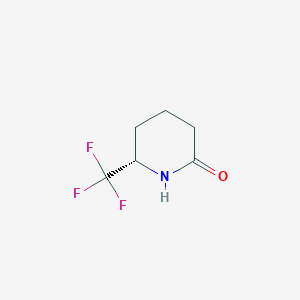

![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
